molecular formula C13H17FN2O3 B2426088 N1-(4-fluorobenzyl)-N2-(1-hydroxybutan-2-yl)oxalamide CAS No. 920162-34-1

N1-(4-fluorobenzyl)-N2-(1-hydroxybutan-2-yl)oxalamide

Cat. No.: B2426088
CAS No.: 920162-34-1
M. Wt: 268.288
InChI Key: CYDWVVOOZTUFLY-UHFFFAOYSA-N
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Description

N1-(4-fluorobenzyl)-N2-(1-hydroxybutan-2-yl)oxalamide is a synthetic organic compound characterized by the presence of a fluorobenzyl group and a hydroxybutyl group attached to an oxalamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-fluorobenzyl)-N2-(1-hydroxybutan-2-yl)oxalamide typically involves the reaction of 4-fluorobenzylamine with 1-hydroxybutan-2-amine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:

    Step 1: Preparation of oxalyl chloride solution in anhydrous dichloromethane.

    Step 2: Addition of 4-fluorobenzylamine to the oxalyl chloride solution, followed by stirring at low temperature.

    Step 3: Gradual addition of 1-hydroxybutan-2-amine to the reaction mixture, followed by stirring at room temperature.

    Step 4: Purification of the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N1-(4-fluorobenzyl)-N2-(1-hydroxybutan-2-yl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The oxalamide core can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide or potassium thiolate in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of N1-(4-fluorobenzyl)-N2-(1-oxobutan-2-yl)oxalamide.

    Reduction: Formation of N1-(4-fluorobenzyl)-N2-(1-hydroxybutan-2-yl)amine.

    Substitution: Formation of N1-(4-substituted benzyl)-N2-(1-hydroxybutan-2-yl)oxalamide.

Scientific Research Applications

N1-(4-fluorobenzyl)-N2-(1-hydroxybutan-2-yl)oxalamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-(4-fluorobenzyl)-N2-(1-hydroxybutan-2-yl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group may enhance binding affinity to these targets, while the hydroxybutyl group can modulate the compound’s solubility and bioavailability. The exact pathways and molecular targets are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N1-(4-chlorobenzyl)-N2-(1-hydroxybutan-2-yl)oxalamide
  • N1-(4-methylbenzyl)-N2-(1-hydroxybutan-2-yl)oxalamide
  • N1-(4-bromobenzyl)-N2-(1-hydroxybutan-2-yl)oxalamide

Uniqueness

N1-(4-fluorobenzyl)-N2-(1-hydroxybutan-2-yl)oxalamide is unique due to the presence of the fluorine atom in the benzyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and binding affinity to molecular targets compared to its chloro, methyl, and bromo analogs.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-N'-(1-hydroxybutan-2-yl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O3/c1-2-11(8-17)16-13(19)12(18)15-7-9-3-5-10(14)6-4-9/h3-6,11,17H,2,7-8H2,1H3,(H,15,18)(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYDWVVOOZTUFLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NC(=O)C(=O)NCC1=CC=C(C=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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